molecular formula C12H15NO3 B11881723 Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No.: B11881723
M. Wt: 221.25 g/mol
InChI Key: LFXQLXMPVMMMHL-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical building block belonging to the 1,2,3,4-tetrahydroquinoline class, a privileged scaffold in medicinal chemistry . This compound serves as a versatile precursor for synthesizing novel bioactive molecules. The tetrahydroquinoline core is a common structural motif in a myriad of synthetic pharmaceuticals and natural products with diverse biological activities . Researchers value this scaffold for developing new therapeutic agents due to its well-documented pharmacological potential. The core structure is associated with a broad spectrum of biological activities, including antibacterial , anticancer , antimalarial , and antiviral properties . Specific drug candidates based on this scaffold are being evaluated as treatments for conditions such as HIV and Alzheimer's disease, and as neuroprotective agents . The tetrahydroquinoline nucleus is also found in compounds with significant antitumor, antifungal, and antichagasic activities, highlighting its value in infectious disease and oncology research . From a synthetic chemistry perspective, this compound can be utilized in various reactions to generate more complex structures. Classical synthetic routes to such quinolone derivatives include the Conrad-Limpach, Gould-Jacobs, and other cyclization reactions involving aniline derivatives and compounds with active methylene groups, such as beta-keto esters . These methods allow researchers to functionalize the core scaffold and create libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical intermediate in drug discovery and development. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-6,9,11,13-14H,2,7H2,1H3

InChI Key

LFXQLXMPVMMMHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC=C2C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate can be synthesized through a multi-step process involving various reagents and conditions. One common method involves the use of ethyl cyanoacetate, 2-alkenyl aniline, and aromatic aldehydes in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Esterification and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Hydrolysis : Treatment with aqueous NaOH at 80–100°C converts the ester to 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylic acid .

  • Transesterification : Reacting with methanol in the presence of catalytic acid produces the methyl ester analog .

Table 1: Esterification Reactions

Reaction TypeReagents/ConditionsProductYield
Alkaline hydrolysis1M NaOH, 80°C, 6hCarboxylic acid derivative75–85%
Acidic hydrolysisHCl (conc.), refluxCarboxylic acid derivative60–70%
TransesterificationMethanol, H₂SO₄, 65°C, 12hMethyl 4-hydroxy-THQ-3-carboxylate82%

Cyclization Reactions

The tetrahydroquinoline core participates in intramolecular cyclization. The Gould–Jacobs reaction is particularly notable:

  • Gould–Jacobs Cyclization : Heating in diphenyl ether at 250°C forms 4-hydroxyquinoline-3-carboxylate via a six-membered transition state . This reaction proceeds through enolate formation, nucleophilic attack, and tautomerization .

Mechanistic Highlights :

  • Enolate of ethyl acetoacetate attacks isatoic anhydride, forming intermediate A .

  • Cyclization via 6-exo-trig pathway generates tetracyclic intermediate D .

  • Tautomerization yields the aromatic quinoline product .

Oxidation Reactions

The tetrahydroquinoline ring undergoes dehydrogenation to form fully aromatic quinolines:

  • Catalytic dehydrogenation : Pd/C in refluxing toluene oxidizes the saturated ring to quinoline .

  • Chemical oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the tetrahydro moiety.

Table 2: Oxidation Conditions

Oxidizing AgentSolventTemperatureProductYield
Pd/C (10%)Toluene110°C4-Hydroxyquinoline-3-carboxylate70%
DDQDCM25°C4-Hydroxyquinoline-3-carboxylate88%

Nucleophilic Substitution

The hydroxyl group at C4 participates in alkylation and acylation:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields 4-alkoxy derivatives .

  • Acylation : Acetic anhydride in pyridine acetylates the hydroxyl group.

Key Example :

  • Reaction with benzyl bromide forms 4-benzyloxy-THQ-3-carboxylate (yield: 65%).

Keto-Enol Tautomerism

The compound exhibits tautomerism in solution, confirmed by NMR and IR studies . The enol form dominates in polar aprotic solvents (e.g., DMSO), while the keto form is stabilized in nonpolar solvents .

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) : δ 12.8 (enolic OH, broad), δ 5.2 (C4-OH) .

  • IR : 3424 cm⁻¹ (OH stretch), 1660 cm⁻¹ (C=O ester) .

Decarboxylation

Under thermal or basic conditions, the ester undergoes decarboxylation:

  • Thermal decarboxylation : Heating at 200°C in diphenyl ether removes CO₂, yielding 4-hydroxy-THQ .

  • Basic decarboxylation : NaOH/EtOH reflux produces the decarboxylated product .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate exhibits notable pharmacological properties. Research has indicated its potential as an anticancer agent. In vitro studies have demonstrated that derivatives of tetrahydroquinoline structures can inhibit the growth of various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7) . The introduction of an aryl group into the tetrahydroquinoline structure significantly enhances its antiproliferative activity .

Case Study: Anticancer Activity

A recent study synthesized a series of tetrahydroquinoline derivatives and screened them for anticancer activity. The lead compound exhibited low micromolar inhibition against several cancer cell lines, indicating that structural modifications can lead to enhanced biological efficacy .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups facilitate various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules. The compound's hydroxyl and carboxylate groups enhance its reactivity in nucleophilic substitutions and esterifications .

Synthesis Pathways

Several synthetic methods have been developed for obtaining this compound. These include cyclization reactions involving enol ethers and amines under controlled conditions .

The compound has been studied for its interaction with biological targets such as enzymes and receptors. Preliminary data suggest that it may interact with specific enzymes involved in metabolic pathways; however, further studies are necessary to fully elucidate these interactions .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in the aryl groups attached to the tetrahydroquinoline core can significantly influence its pharmacological properties .

Compound Name Structure Type Unique Features
Ethyl 4-hydroxyquinoline-3-carboxylateQuinoline derivativeLacks tetrahydro structure; simpler reactivity
Methyl 4-hydroxyquinoline-3-carboxylateQuinoline derivativeMethyl group instead of ethyl; different solubility
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylateIsoquinoline derivativeDifferent bicyclic structure; distinct properties
Ethyl 4-hydroxy-8-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylateMethoxy-substituted derivativeAdditional methoxy group alters reactivity

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural variations among analogues include substituents (e.g., halogens, alkyl groups), oxidation states (hydroxy vs. oxo groups), and ring saturation (tetrahydro vs. dihydroquinoline).

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Molecular Weight Key Functional Groups Key Differences Reference
Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate - C₁₂H₁₅NO₃ 233.25 4-OH, 3-COOEt Parent compound -
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 26906-40-1 C₁₂H₁₃NO₃ 219.24 2-oxo, 3-COOEt Lacks 4-OH; ketone at C2
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 52980-28-6 C₁₂H₁₁NO₃ 217.22 4-oxo, 3-COOEt Aromatic ring; keto group at C4
Ethyl 1-(2-(tert-butyl)phenyl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate - C₂₄H₂₇NO₃ 389.48 2-oxo, 3-methyl, bulky aryl Steric bulk; chiral center
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate 131548-98-6 C₁₂H₉ClN₂O₄ 280.67 4-Cl, 8-NO₂ Fully aromatic; electron-withdrawing groups

Physical and Chemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Storage Conditions
This compound - - - -
Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate - - - Sealed, 2–8°C
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate 270–272 - - -
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate - - - Dry, 2–8°C

Biological Activity

Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13_{13}H15_{15}N1_{1}O3_{3} and a molar mass of approximately 217.22 g/mol. The compound features a bicyclic tetrahydroquinoline structure with a hydroxyl group at the 4-position and a carboxylate group at the 3-position. These functional groups enhance its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its structural similarity to known antibiotics suggests potential applications in treating bacterial infections .

2. Anticancer Potential

  • Preliminary investigations have indicated that derivatives of tetrahydroquinoline compounds may exhibit anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The mechanism is thought to involve the modulation of specific signaling pathways .

3. Anti-HIV Activity

  • Some studies have explored the anti-HIV potential of related compounds. Although this compound has not been extensively tested for this purpose, its structural analogs have shown moderate activity against HIV replication .

4. Enzyme Inhibition

  • Interaction studies suggest that this compound may inhibit enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects when used therapeutically.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving starting materials such as aniline derivatives and malonic esters . The Gould–Jacob cyclization reaction is particularly noted for forming the core structure efficiently.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the minimum inhibitory concentration (MIC) method. Results indicated that the compound showed significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies assessed the effect of tetrahydroquinoline derivatives on cancer cell lines. The results demonstrated that these compounds could inhibit cell growth and induce apoptosis in specific cancer types, highlighting their potential as anticancer agents.

Research Findings Summary

Biological Activity Findings References
AntimicrobialEffective against various bacterial strains ,
AnticancerInhibits cell proliferation in cancer cell lines
Anti-HIVModerate activity observed in related compounds
Enzyme InhibitionPotential to inhibit metabolic enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how do reaction conditions affect yield and purity?

  • Methodology : The compound is typically synthesized via cyclization of N-substituted anilines with triethyl methanetricarboxylate under acidic conditions. Optimizing solvent (e.g., ethanol or toluene), temperature (reflux), and stoichiometry is critical. For example, using excess triethyl methanetricarboxylate improves cyclization efficiency but may introduce impurities like 4-hydroxy-1,2-dihydroquinolin-2-ones (up to 5.6% in crude products). Purification via recrystallization (ether-hexane) or column chromatography (silica gel, 5% ethyl acetate in methylene chloride) enhances purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the tetrahydroquinoline backbone, ester carbonyl (δ ~170 ppm), and hydroxyl protons (δ ~5.1 ppm). Diastereotopic protons in the 1,2,3,4-tetrahydroquinoline ring appear as complex splitting patterns (e.g., ABX3_3 systems) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks (e.g., O–H···O interactions) and ring puckering parameters. ORTEP-3 visualizes thermal ellipsoids for conformational analysis .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved, and what catalytic systems are effective?

  • Methodology : Enantioselective [4+2] annulation using β'-acetoxy allenoates and chiral phosphine catalysts (e.g., (R)-Cy2_2MOP ligand) generates 3-ethynyl-substituted tetrahydroquinolines with high enantiomeric excess (>90%). Key factors include steric bulk of the ligand and substrate preorganization to minimize racemization .

Q. What are common pitfalls in resolving diastereomers via HPLC, and how can method parameters be optimized?

  • Methodology : Poor resolution often arises from insufficient steric differentiation. Using chiral stationary phases (e.g., polysaccharide-based columns) and optimizing mobile phases (e.g., 1% isopropanol in hexanes) enhance separation. For example, ethyl 1-([1,1'-biphenyl]-2-yl)-3-methyl-2-oxo-tetrahydroquinoline-3-carboxylate requires flow rates ≤1.0 mL/min to resolve four stereoisomers .

Q. How do computational methods assist in understanding the compound's conformation and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations analyze ring puckering using Cremer-Pople coordinates to quantify out-of-plane displacements. Molecular dynamics simulations predict hydrogen-bonding patterns (e.g., Etter’s graph-set analysis) and solvent effects on stability .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodology : SHELXL’s restraint tools (e.g., DFIX, FLAT) correct bond-length/angle deviations. Validate structures using R-factor convergence (<5%) and check for twinning or disorder via PLATON. Cross-validate with spectroscopic data to confirm functional group assignments .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Impurities like 4-hydroxy-1,2-dihydroquinolin-2-ones arise from trace water. Employing anhydrous solvents, molecular sieves, or "green chemistry" approaches (e.g., solvent-free conditions) reduces hydrolysis. Monitor reaction progress via inline FTIR to detect intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or stereochemical outcomes across studies?

  • Methodology : Systematically vary reaction parameters (e.g., catalyst loading, temperature) to identify critical variables. For example, steric hindrance in Buchwald-Hartwig amination may reduce diastereoselectivity, necessitating ligand screening. Cross-reference multiple characterization techniques (e.g., HPLC, 1^1H NMR, X-ray) to confirm structural assignments .

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